4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Overview

Description

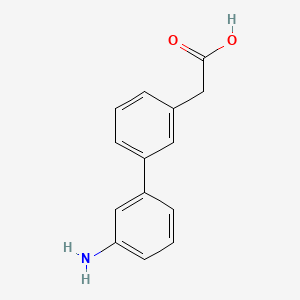

4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, also known as HEDP, is a synthetic organic compound that has been researched for its potential applications in scientific research. HEDP is a member of the pyrazole family, a group of compounds that are characterized by a five-membered ring with two nitrogen atoms. HEDP has a number of unique properties that make it attractive for use in laboratory experiments, including its low toxicity and its ability to form hydrogen bonds with other molecules.

Scientific Research Applications

Corrosion Inhibition

A study by Emregül and Hayvalı (2006) on a Schiff base compound derived from phenazone and vanillin demonstrated its effectiveness as a corrosion inhibitor for steel in acidic conditions. The synthesized compound significantly retards the corrosion rate of steel in a hydrochloric acid solution, highlighting its potential application in corrosion protection technologies (Emregül & Hayvalı, 2006).

Fluorescent Chemosensors

Another study focused on the development of a fluorescent chemosensor for the selective and sensitive detection of aluminum ions. The compound "4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one" (HDDP) was synthesized and characterized, demonstrating high selectivity towards Al^3+ ions, making it a promising tool for environmental monitoring and analytical chemistry applications (Asiri et al., 2018).

Molecular and Structural Analysis

Research by Cornago et al. (2009) delved into the annular tautomerism of curcuminoid NH-pyrazoles, providing insights into the structural and electronic properties of NH-pyrazole compounds. These findings contribute to the understanding of molecular behavior in solid and solution states, which is crucial for designing molecules with tailored properties for specific applications (Cornago et al., 2009).

Synthesis and Characterization of Complexes

Kalita, Walawalkar, and Murugavel (2011) reported on the synthesis and structural characterization of dinuclear complexes of trivalent metals derived from pyrazole ethanol. This work highlights the potential of pyrazole derivatives in coordination chemistry, offering pathways to novel materials with applications in catalysis, magnetic materials, and more (Kalita, Walawalkar, & Murugavel, 2011).

Antimicrobial and Anticancer Evaluation

Significant antimicrobial and anticancer potentials were observed in a series of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones. This suggests that pyrazole derivatives could serve as a foundation for developing new therapeutic agents, with certain modifications enhancing their biological activity (Sigroha et al., 2012).

Mechanism of Action

Mode of Action

It is suggested that it may cause pore formation resulting in potential membrane dissipation of target cells . This is based on a study of a similar compound, weissellicin LM85, which showed similar properties .

Pharmacokinetics

The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations .

Result of Action

It is suggested that it may cause efflux of potassium ions, dissipation of membrane potential, and transmembrane ph gradient in treated cells .

Action Environment

It is known that hepes, a related compound, is better at maintaining physiological ph despite changes in carbon dioxide concentration when compared to bicarbonate buffers .

properties

IUPAC Name |

4-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5-6(3-4-10)7(11)9(2)8-5/h8,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIKGPHUWGZNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363019 | |

| Record name | 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |

CAS RN |

258281-02-6 | |

| Record name | 4-(2-Hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)

![4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1596783.png)